molecular formula C19H23NO7S B11144784 N-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-L-methionine

N-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-L-methionine

Cat. No.: B11144784
M. Wt: 409.5 g/mol
InChI Key: DROQCLYNPVLJHR-ZDUSSCGKSA-N
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Description

2-[2-(5,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-4-(METHYLSULFANYL)BUTANOIC ACID is a complex organic compound that belongs to the class of coumarins. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a chromen-2-one core with various functional groups attached.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(5,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-4-(METHYLSULFANYL)BUTANOIC ACID typically involves multiple steps. One common approach is to start with the chromen-2-one core, which can be synthesized through the Pechmann condensation reaction. This involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

Subsequent steps involve the introduction of the dimethoxy and methyl groups at specific positions on the chromen-2-one ring. The acetamido group is then introduced through an acylation reaction, and the final step involves the addition of the methanesulfonyl group to the butanoic acid side chain.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[2-(5,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-4-(METHYLSULFANYL)BUTANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-[2-(5,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-4-(METHYLSULFANYL)BUTANOIC ACID has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[2-(5,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-4-(METHYLSULFANYL)BUTANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: The parent compound of the class, known for its anticoagulant properties.

    Warfarin: A well-known anticoagulant derived from coumarin.

    Dicoumarol: Another anticoagulant with a similar structure to warfarin.

    7-Hydroxycoumarin: A coumarin derivative with antioxidant properties.

Uniqueness

2-[2-(5,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-4-(METHYLSULFANYL)BUTANOIC ACID is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties. The presence of the dimethoxy and methanesulfonyl groups, in particular, may enhance its biological activity and selectivity compared to other coumarin derivatives.

Properties

Molecular Formula

C19H23NO7S

Molecular Weight

409.5 g/mol

IUPAC Name

(2S)-2-[[2-(5,7-dimethoxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C19H23NO7S/c1-10-12(9-16(21)20-13(18(22)23)5-6-28-4)19(24)27-15-8-11(25-2)7-14(26-3)17(10)15/h7-8,13H,5-6,9H2,1-4H3,(H,20,21)(H,22,23)/t13-/m0/s1

InChI Key

DROQCLYNPVLJHR-ZDUSSCGKSA-N

Isomeric SMILES

CC1=C(C(=O)OC2=C1C(=CC(=C2)OC)OC)CC(=O)N[C@@H](CCSC)C(=O)O

Canonical SMILES

CC1=C(C(=O)OC2=C1C(=CC(=C2)OC)OC)CC(=O)NC(CCSC)C(=O)O

Origin of Product

United States

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